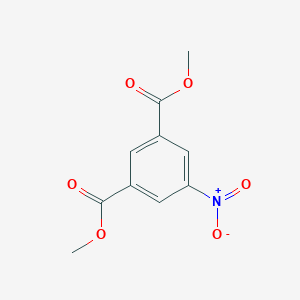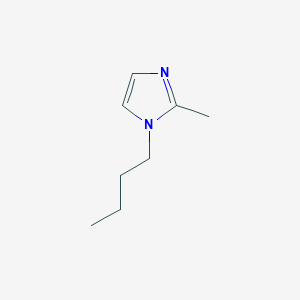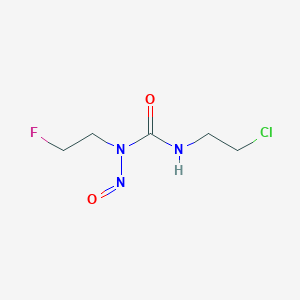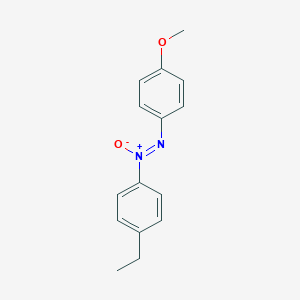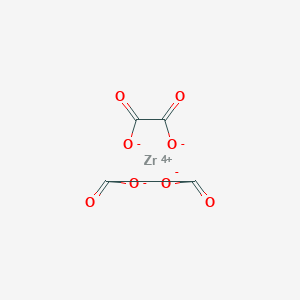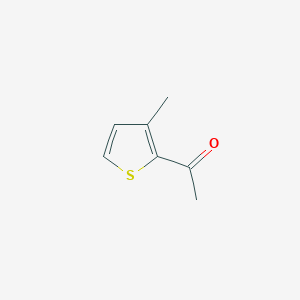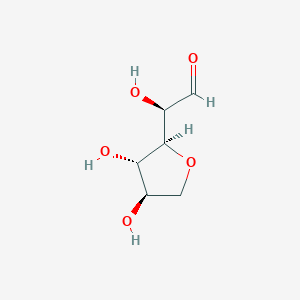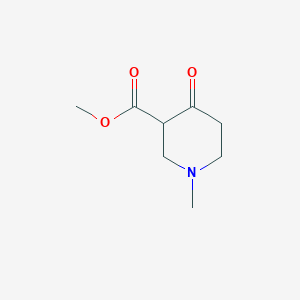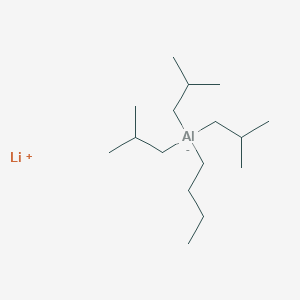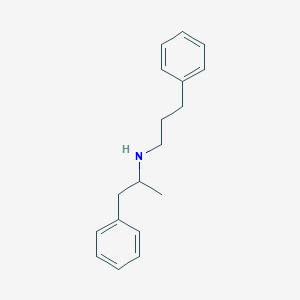
alpha-Methyl-N-(3-phenylpropyl)phenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(–)-1-Phenyl-2-propylaminopentane: (–)-PPAP and N,α-dipropylphenethylamine , is a monoaminergic drug derived from selegiline. It belongs to the substituted phenethylamine and amphetamine families and is classified as a monoaminergic activity enhancer . Unlike traditional stimulants, (–)-PPAP increases the release of neurotransmitters in a controlled manner, making it a unique compound in its class .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (–)-1-Phenyl-2-propylaminopentane involves the reaction of phenylacetone with propylamine under reductive amination conditions. The process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of (–)-PPAP follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions: (–)-PPAP undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of phenylacetone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (–)-PPAP is used as a research tool to study monoaminergic systems and neurotransmitter release mechanisms. Its unique mode of action makes it valuable in understanding the regulation of neurotransmitter release .
Biology: In biological research, (–)-PPAP is used to investigate its effects on neuronal activity and behavior. It has been studied for its potential neuroprotective effects and its role in enhancing cognitive functions .
Medicine: Preclinical studies suggest that (–)-PPAP may have therapeutic potential for conditions such as attention deficit hyperactivity disorder (ADHD), Alzheimer’s disease, and depression. Its ability to enhance neurotransmitter release without causing uncontrolled release makes it a promising candidate for further research .
Industry: In the pharmaceutical industry, (–)-PPAP is explored for its potential as a psychostimulant and antidepressant. Its unique properties differentiate it from traditional stimulants and antidepressants, offering new avenues for drug development .
Mecanismo De Acción
(–)-PPAP acts as a monoaminergic activity enhancer. It stimulates the impulse propagation-mediated release of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin . Unlike stimulants such as amphetamine, which cause uncontrolled release of neurotransmitters, (–)-PPAP increases the amount of neurotransmitters released in response to neuronal impulses . This controlled release mechanism is attributed to its interaction with specific molecular targets and pathways involved in neurotransmitter release .
Comparación Con Compuestos Similares
Similar Compounds:
Selegiline: A monoamine oxidase inhibitor with neuroprotective properties.
Amphetamine: A stimulant that causes uncontrolled release of neurotransmitters.
Benzofuranylpropylaminopentane (BPAP): A compound with similar monoaminergic activity-enhancing properties.
Uniqueness of (–)-PPAP: (–)-PPAP is unique in its ability to enhance neurotransmitter release in a controlled manner, unlike amphetamine, which causes a flood of neurotransmitters. Additionally, (–)-PPAP does not inhibit monoamine oxidase, unlike selegiline . This distinct mechanism of action and pharmacological profile make (–)-PPAP a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
13005-65-7 |
|---|---|
Fórmula molecular |
C18H23N |
Peso molecular |
253.4 g/mol |
Nombre IUPAC |
1-phenyl-N-(3-phenylpropyl)propan-2-amine |
InChI |
InChI=1S/C18H23N/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17/h2-7,9-12,16,19H,8,13-15H2,1H3 |
Clave InChI |
CYWPIEBWQAZHQX-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2 |
SMILES canónico |
CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2 |
Sinónimos |
alpha-methyl-N-(3-phenylpropyl)phenethylamine stenopril stenopril hydrochloride stenopril methylbenzenesulfonate stenopril, (+-)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



